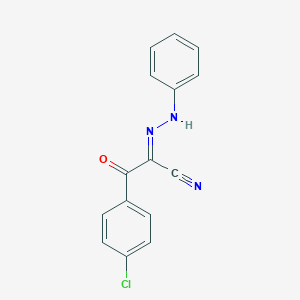
6-Methyl-2,6-diphenyl-2-hepten-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2,6-diphenyl-2-hepten-4-one (MDPH) is a synthetic compound with a molecular formula of C21H20O. It is also known as Madol or Desoxymethyltestosterone and belongs to the class of anabolic steroids. MDPH is a derivative of testosterone and is used as a performance-enhancing drug by athletes. However, it is banned by the World Anti-Doping Agency (WADA) due to its potential health risks.
Mécanisme D'action
MDPH binds to androgen receptors in the body, which leads to an increase in protein synthesis and muscle growth. It also has anabolic effects on bone tissue and can increase bone density. MDPH has been shown to have a higher affinity for androgen receptors than testosterone, which makes it a potent anabolic agent.
Biochemical and physiological effects:
MDPH has been shown to increase muscle mass and strength in animal models. It also has anabolic effects on bone tissue and can increase bone density. MDPH has been shown to have a higher affinity for androgen receptors than testosterone, which makes it a potent anabolic agent. However, MDPH can also have negative effects on the liver and cardiovascular system. It can cause liver damage and increase the risk of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
MDPH has been used in scientific research to understand its mechanism of action and its potential use as a therapeutic agent. It is a potent anabolic agent and can be used to study muscle growth and bone density. However, MDPH is banned by WADA and cannot be used in human studies. In addition, MDPH can have negative effects on the liver and cardiovascular system, which limits its use in animal studies.
Orientations Futures
There are several future directions for the study of MDPH. One area of research is the development of MDPH analogs that have fewer side effects and can be used as therapeutic agents. Another area of research is the study of MDPH in female animals and its potential use as a treatment for osteoporosis. In addition, the development of new techniques to study the effects of MDPH on muscle growth and bone density could lead to a better understanding of its mechanism of action.
Méthodes De Synthèse
MDPH can be synthesized by the reaction of 2,4-dimethylbenzaldehyde with cyclopentanone in the presence of a base. The product is then subjected to a Grignard reaction with bromobenzene to obtain MDPH. The synthesis of MDPH is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
MDPH has been extensively studied for its anabolic and androgenic effects. It has been used in scientific research to understand its mechanism of action and its potential use as a therapeutic agent. MDPH has been shown to increase muscle mass and strength in animal models and has been proposed as a treatment for muscle wasting conditions such as sarcopenia and cachexia. In addition, MDPH has been studied for its potential use in male contraception.
Propriétés
Nom du produit |
6-Methyl-2,6-diphenyl-2-hepten-4-one |
|---|---|
Formule moléculaire |
C20H22O |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(E)-6-methyl-2,6-diphenylhept-2-en-4-one |
InChI |
InChI=1S/C20H22O/c1-16(17-10-6-4-7-11-17)14-19(21)15-20(2,3)18-12-8-5-9-13-18/h4-14H,15H2,1-3H3/b16-14+ |
Clé InChI |
MHLAPFZUHWRUJR-JQIJEIRASA-N |
SMILES isomérique |
C/C(=C\C(=O)CC(C)(C)C1=CC=CC=C1)/C2=CC=CC=C2 |
SMILES |
CC(=CC(=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(=CC(=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide](/img/structure/B274129.png)
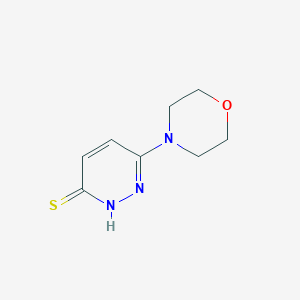
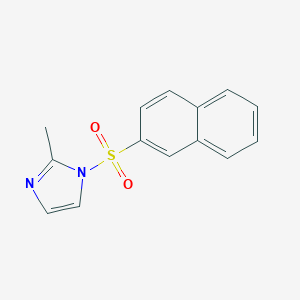


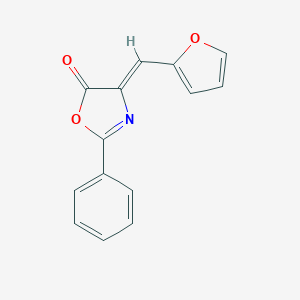

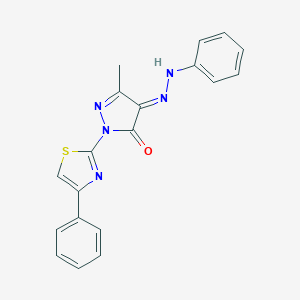
![2-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B274146.png)

![(4Z)-4-[(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B274148.png)
![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)
![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)
